

# Azido-PEG3-Azide: A Technical Guide to Synthesis and Characterization

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## Compound of Interest

Compound Name: Azido-PEG3-azide

CAS No.: 101187-39-7

Cat. No.: B1666261

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## Introduction

**Azido-PEG3-azide**, also known as 1,11-Diazido-3,6,9-trioxaundecane, is a homobifunctional crosslinker containing a central triethylene glycol (PEG3) spacer flanked by two terminal azide groups.[1] This structure imparts hydrophilicity, making it a valuable tool in bioconjugation and drug delivery systems. The azide functionalities are particularly useful for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which allow for the efficient and specific ligation of biomolecules.[2][3] This technical guide provides an in-depth overview of the synthesis and characterization of **Azido-PEG3-azide**.

## Synthesis of Azido-PEG3-Azide

The synthesis of **Azido-PEG3-azide** is typically achieved through a two-step process starting from triethylene glycol. The general strategy involves the conversion of the terminal hydroxyl groups of the PEG linker into good leaving groups, followed by nucleophilic substitution with an azide salt.

## Synthesis Workflow



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A high-level overview of the **Azido-PEG3-azide** synthesis process.

## Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

- Triethylene glycol
- p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
- Pyridine or Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Sodium azide ( $\text{NaN}_3$ )
- Dimethylformamide (DMF), anhydrous
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution

- Brine
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Ethyl acetate
- Hexanes
- Silica gel for column chromatography

#### Step 1: Ditosylation of Triethylene Glycol

- Dissolve triethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
- Add pyridine or triethylamine (2.2 equivalents) to the solution.
- Slowly add a solution of p-toluenesulfonyl chloride (2.1 equivalents) in anhydrous DCM to the reaction mixture.
- Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ditosylated product. This intermediate is often used in the next step without further purification.

#### Step 2: Azide Substitution

- Dissolve the crude ditosylated triethylene glycol from Step 1 in anhydrous dimethylformamide (DMF).

- Add sodium azide (3-5 equivalents) to the solution.
- Heat the reaction mixture to 80-100 °C and stir overnight.
- Monitor the reaction for the disappearance of the starting material by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers and wash with water and brine to remove residual DMF and salts.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude **Azido-PEG3-azide** is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

## Characterization of Azido-PEG3-Azide

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized **Azido-PEG3-azide**.

## Logical Relationship of Synthesis and Characterization



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The interplay between synthesis, purification, and characterization.

## Detailed Experimental Protocols: Characterization

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve a small amount (5-10 mg) of the purified **Azido-PEG3-azide** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- **<sup>1</sup>H NMR Analysis:** Acquire the proton NMR spectrum. The expected signals for the PEG backbone protons will appear as multiplets, while the protons on the carbons adjacent to the azide groups will have a distinct chemical shift.
- **<sup>13</sup>C NMR Analysis:** Acquire the carbon-13 NMR spectrum. The carbons of the PEG backbone will have characteristic chemical shifts, and the carbons directly bonded to the azide groups will be shifted to a specific range.[4]

### 2. Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- **Analysis:** Acquire the IR spectrum. The most prominent and diagnostic peak for **Azido-PEG3-azide** is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N<sub>3</sub>) group, which typically appears around 2100 cm<sup>-1</sup>. [5][6]

### 3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI).
- Analysis: Determine the molecular weight of the compound. The mass spectrum should show a peak corresponding to the molecular ion ( $[M+H]^+$  or  $[M+Na]^+$ ) that matches the calculated molecular weight of **Azido-PEG3-azide**.

## Summary of Characterization Data



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